5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine
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Overview
Description
5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine typically involves the introduction of chlorine and fluorine atoms into the pyrimidine ring. One common method involves the reaction of 2,6-difluoropyrimidine with dichlorofluoromethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming strong interactions with the active site, thereby blocking the normal substrate from binding and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyrimidine: Lacks the chlorine and dichlorofluoromethyl groups, making it less reactive in certain chemical reactions.
5-Chloro-2,6-difluoropyrimidine: Similar structure but without the dichlorofluoromethyl group, which affects its chemical properties and reactivity.
4-(Dichlorofluoromethyl)-2,6-difluoropyrimidine:
Uniqueness
5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine is unique due to the combination of chlorine, fluorine, and dichlorofluoromethyl groups, which confer distinct chemical properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-4-[dichloro(fluoro)methyl]-2,6-difluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2/c6-1-2(5(7,8)11)12-4(10)13-3(1)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRHXCCDDSMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)C(F)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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